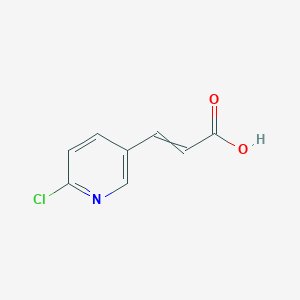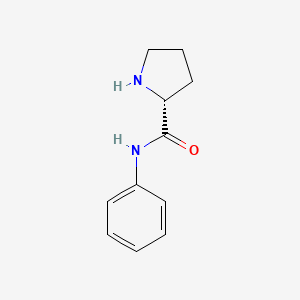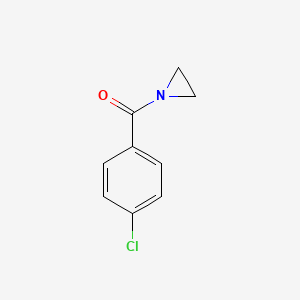![molecular formula C10H9N3O2 B8782224 1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione](/img/structure/B8782224.png)
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidinedione core with a phenylmethyleneamino substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione typically involves the reaction of imidazolidinedione with benzylamine under specific conditions. One common method includes the use of a dehydrating agent such as diphenylphosphoryl azide in the presence of a base like tetramethylphenylguanidine. The reaction is carried out in solvents such as acetonitrile or dichloromethane at temperatures ranging from -40°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and automated systems are often employed to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazolidinedione derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the phenylmethyleneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazolidinedione derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
科学的研究の応用
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The phenylmethyleneamino group can interact with enzymes or receptors, leading to various biological effects. The imidazolidinedione core may also play a role in stabilizing the compound and enhancing its activity .
類似化合物との比較
Similar Compounds
1-Aminohydantoin: Similar in structure but with an amino group instead of the phenylmethyleneamino group.
2,4-Imidazolidinedione, 3-(4-iodobutyl)-1-[(phenylmethylene)amino]-: A derivative with an additional iodinated butyl group.
Uniqueness
1-[(Phenylmethylidene)amino]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H9N3O2 |
|---|---|
分子量 |
203.20 g/mol |
IUPAC名 |
1-(benzylideneamino)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H9N3O2/c14-9-7-13(10(15)12-9)11-6-8-4-2-1-3-5-8/h1-6H,7H2,(H,12,14,15) |
InChIキー |
PEVLAELZNUZRPV-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(=O)N1N=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[Isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol hydrochloride](/img/structure/B8782175.png)









![1,1-Diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B8782233.png)
